2-({6-[2-(acetylamino)-3,5-dimethylphenyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)propanamide
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Overview
Description
2-({6-[2-(acetylamino)-3,5-dimethylphenyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazine ring, an acetylamino group, and a sulfanyl linkage, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[2-(acetylamino)-3,5-dimethylphenyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)propanamide typically involves multiple stepsThe final step involves the coupling of the triazine derivative with N-(3-chloro-4-methylphenyl)propanamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({6-[2-(acetylamino)-3,5-dimethylphenyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-({6-[2-(acetylamino)-3,5-dimethylphenyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({6-[2-(acetylamino)-3,5-dimethylphenyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-({6-[2-(acetylamino)-3,5-dimethylphenyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)propanamide can be compared with other triazine derivatives and compounds with similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24ClN5O3S |
---|---|
Molecular Weight |
486.0 g/mol |
IUPAC Name |
2-[[6-(2-acetamido-3,5-dimethylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)propanamide |
InChI |
InChI=1S/C23H24ClN5O3S/c1-11-8-13(3)19(25-15(5)30)17(9-11)20-22(32)27-23(29-28-20)33-14(4)21(31)26-16-7-6-12(2)18(24)10-16/h6-10,14H,1-5H3,(H,25,30)(H,26,31)(H,27,29,32) |
InChI Key |
XDZLNDKUSDQJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(C)SC2=NN=C(C(=O)N2)C3=CC(=CC(=C3NC(=O)C)C)C)Cl |
Origin of Product |
United States |
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